1-(2,6-Diethoxyphenyl)propan-1-one
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Overview
Description
1-(2,6-Diethoxyphenyl)propan-1-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is characterized by the presence of a propanone group attached to a diethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diethoxyphenyl)propan-1-one typically involves the reaction of 2,6-diethoxybenzaldehyde with a suitable propanone derivative under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 2,6-diethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Diethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
1-(2,6-Diethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1-(2,6-Diethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can lead to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethoxyphenyl)propan-1-one: Similar structure but with methoxy groups instead of ethoxy groups.
1-(2,6-Dimethylphenyl)propan-1-one: Similar structure but with methyl groups instead of ethoxy groups
Uniqueness
1-(2,6-Diethoxyphenyl)propan-1-one is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methoxy and methyl analogs .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2,6-diethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O3/c1-4-10(14)13-11(15-5-2)8-7-9-12(13)16-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
VXVVZIIPMLSJFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1OCC)OCC |
Origin of Product |
United States |
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